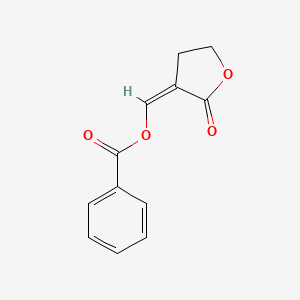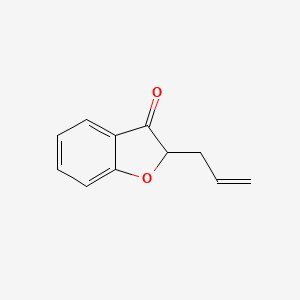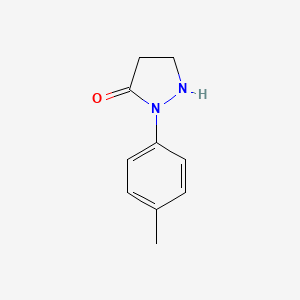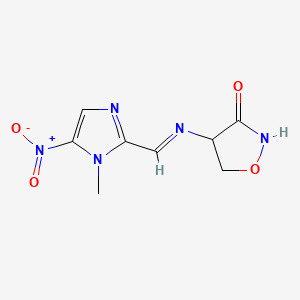
1,3-Benzenediamine, N-(2-chloro-9-(phenylmethyl)-9H-purin-6-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(9-Benzyl-2-chloro-9H-purin-6-yl)benzene-1,3-diamine is a chemical compound that belongs to the class of purine derivatives This compound is characterized by the presence of a benzyl group attached to the purine ring, which is further substituted with a chlorine atom and a benzene-1,3-diamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(9-Benzyl-2-chloro-9H-purin-6-yl)benzene-1,3-diamine typically involves the reaction of 9-benzyl-2,6-dichloro-9H-purine with benzene-1,3-diamine. The reaction is carried out in the presence of a suitable base, such as diisopropylethylamine (DIPEA), and a solvent like 1-butanol. The reaction mixture is heated, often using microwave irradiation, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as column chromatography are employed to isolate the compound from reaction by-products .
化学反応の分析
Types of Reactions
N1-(9-Benzyl-2-chloro-9H-purin-6-yl)benzene-1,3-diamine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the purine ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: The benzyl group can be involved in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted purine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
科学的研究の応用
N1-(9-Benzyl-2-chloro-9H-purin-6-yl)benzene-1,3-diamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antiviral and anticancer agent due to its ability to interact with nucleic acids and proteins.
Materials Science: It is explored for use in the development of organic semiconductors and other advanced materials.
Biological Research: The compound is used as a probe to study enzyme mechanisms and protein-ligand interactions
作用機序
The mechanism of action of N1-(9-Benzyl-2-chloro-9H-purin-6-yl)benzene-1,3-diamine involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can intercalate into DNA, disrupting the replication and transcription processes .
類似化合物との比較
Similar Compounds
N-Benzyl-2-chloro-9H-purin-6-amine: This compound is structurally similar but lacks the benzene-1,3-diamine moiety.
6-Anilino-9-benzyl-2-chloro-9H-purines: These compounds have an aniline group instead of the benzene-1,3-diamine moiety and exhibit antiviral activity.
Uniqueness
N1-(9-Benzyl-2-chloro-9H-purin-6-yl)benzene-1,3-diamine is unique due to the presence of both the benzyl and benzene-1,3-diamine groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
125802-64-4 |
|---|---|
分子式 |
C18H15ClN6 |
分子量 |
350.8 g/mol |
IUPAC名 |
3-N-(9-benzyl-2-chloropurin-6-yl)benzene-1,3-diamine |
InChI |
InChI=1S/C18H15ClN6/c19-18-23-16(22-14-8-4-7-13(20)9-14)15-17(24-18)25(11-21-15)10-12-5-2-1-3-6-12/h1-9,11H,10,20H2,(H,22,23,24) |
InChIキー |
ISCKRRPGGHHBNQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(N=C(N=C32)Cl)NC4=CC=CC(=C4)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


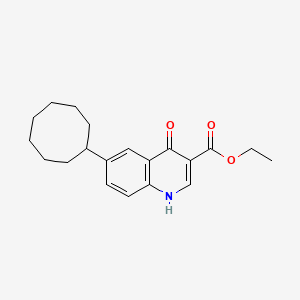

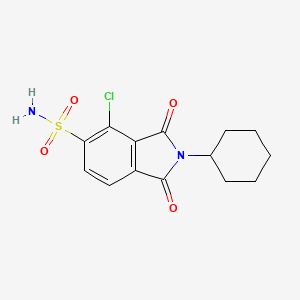
![6-(4-Chlorophenyl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine](/img/structure/B12906183.png)
![Furan, tetrahydro-2-[(1R)-1-iodo-3-phenylpropyl]-, (2R)-](/img/structure/B12906191.png)
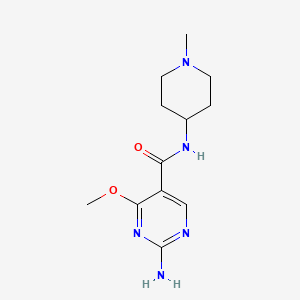
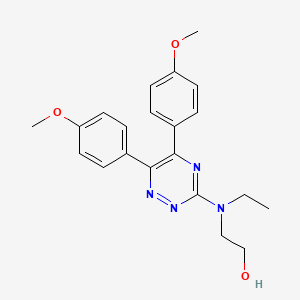
![Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-phenyl-](/img/structure/B12906206.png)
